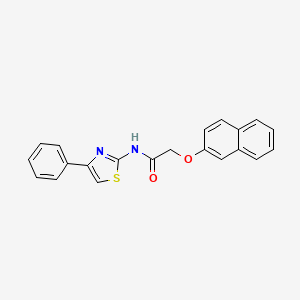![molecular formula C26H24BrN3O7 B11547140 3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11547140.png)
3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromobenzoate moiety and a trimethoxyphenyl group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 3,4,5-trimethoxybenzaldehyde, which is then reacted with formamide to form 3,4,5-trimethoxyphenylformamide. This intermediate is further reacted with acetic anhydride to produce 2-[(3,4,5-trimethoxyphenyl)formamido]acetamide. The final step involves the condensation of this intermediate with 2-bromobenzoic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzoate moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Applications De Recherche Scientifique
3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A simpler ester with different functional groups and applications.
Benazepril related compound A: Another complex organic compound with distinct structural features.
Uniqueness
3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate is unique due to its combination of a bromobenzoate moiety and a trimethoxyphenyl group. This structure imparts specific chemical and biological properties that distinguish it from other compounds.
Propriétés
Formule moléculaire |
C26H24BrN3O7 |
|---|---|
Poids moléculaire |
570.4 g/mol |
Nom IUPAC |
[3-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C26H24BrN3O7/c1-34-21-12-17(13-22(35-2)24(21)36-3)25(32)28-15-23(31)30-29-14-16-7-6-8-18(11-16)37-26(33)19-9-4-5-10-20(19)27/h4-14H,15H2,1-3H3,(H,28,32)(H,30,31)/b29-14+ |
Clé InChI |
XEPMNFJDJNUSGD-IPPBACCNSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-bromobenzoate](/img/structure/B11547062.png)
![N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11547068.png)

![2,11-Diacetyl-6-aminospiro[1,2,3,7,8,8a-hexahydroisoquinoline-8,4'-piperidine]-5,7,7-tricarbonitrile](/img/structure/B11547082.png)
![N-(2,3-Dimethylphenyl)-4-{4-[(2,3-dimethylphenyl)carbamoyl]phenoxy}benzamide](/img/structure/B11547087.png)
![N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11547088.png)
![4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11547096.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B11547104.png)

![N-(4-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11547139.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-4-propoxybenzohydrazide](/img/structure/B11547145.png)
![2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11547151.png)
![2-(4-methyl-2-nitrophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11547155.png)
![4-chloro-2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11547160.png)